Cas no 1515396-03-8 (2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one)

2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one
- EN300-1855952
- 1515396-03-8
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- インチ: 1S/C10H12FNO2/c1-6(12)10(13)8-4-3-7(11)5-9(8)14-2/h3-6H,12H2,1-2H3
- InChIKey: YPDGZXFPXLACNA-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)OC)C(C(C)N)=O
計算された属性
- 精确分子量: 197.08520679g/mol
- 同位素质量: 197.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 1.2
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855952-0.05g |
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one |
1515396-03-8 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1855952-1.0g |
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one |
1515396-03-8 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1855952-10.0g |
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one |
1515396-03-8 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1855952-2.5g |
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one |
1515396-03-8 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1855952-1g |
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one |
1515396-03-8 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1855952-0.1g |
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one |
1515396-03-8 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1855952-5.0g |
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one |
1515396-03-8 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1855952-5g |
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one |
1515396-03-8 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1855952-0.5g |
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one |
1515396-03-8 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1855952-0.25g |
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one |
1515396-03-8 | 0.25g |
$642.0 | 2023-09-18 |
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-oneに関する追加情報
Comprehensive Overview of 2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one (CAS No. 1515396-03-8)
The compound 2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one, identified by its CAS No. 1515396-03-8, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including a fluoro-substituted aromatic ring and an amino-propanone backbone, make it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in designing novel therapeutics, given its bioactive properties and structural versatility.
In recent years, the demand for fluorinated compounds like 2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend in precision medicine and targeted drug delivery systems, where such molecules play a pivotal role. The incorporation of a methoxy group further enhances its solubility and interaction with biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies.
One of the most frequently searched questions in scientific forums is: "What are the synthetic routes for 2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one?" The synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and reductive amination, to introduce the amino-propanone moiety onto the fluorinated aromatic core. Researchers also explore green chemistry approaches to optimize yield and reduce environmental impact, reflecting the industry's shift toward sustainable practices.
The compound's pharmacokinetic profile is another hot topic, with studies focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. Its fluoro and methoxy substituents are known to influence these parameters, making it a model compound for ADME optimization in drug design. Additionally, its potential as a building block for more complex molecules is widely discussed, particularly in the context of combinatorial chemistry and high-throughput screening.
From an industrial perspective, 2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one is often highlighted in discussions about scalable synthesis and cost-effective production. Companies are investing in process intensification technologies to meet the rising demand for such intermediates. The compound's relevance in patent literature further underscores its commercial potential, with numerous applications cited in central nervous system (CNS) therapeutics and anti-inflammatory agents.
In summary, 2-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-one (CAS No. 1515396-03-8) represents a fascinating intersection of chemistry and pharmacology. Its structural attributes and functional groups make it a versatile player in modern drug development, while its alignment with industry trends ensures its continued relevance. As research progresses, this compound is likely to remain a focal point for innovation in medicinal chemistry and biotechnology.
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